molecular formula C10H16ClNO B12424579 Edrophonium-d5 Chloride

Edrophonium-d5 Chloride

Cat. No.: B12424579
M. Wt: 206.72 g/mol
InChI Key: BXKDSDJJOVIHMX-UHBAQTEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Edrophonium-d5 Chloride is a deuterium-labeled version of Edrophonium Chloride, a reversible acetylcholinesterase inhibitor. This compound is primarily used in research to study the pharmacokinetics and metabolic profiles of Edrophonium Chloride. The deuterium labeling allows for more precise tracking and analysis in various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Edrophonium-d5 Chloride is synthesized by incorporating deuterium into Edrophonium Chloride. The process involves the substitution of hydrogen atoms with deuterium atoms in the Edrophonium molecule. This can be achieved through various chemical reactions, including catalytic hydrogen-deuterium exchange reactions .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using deuterium gas and catalysts to facilitate the hydrogen-deuterium exchange. The process is carefully controlled to ensure high purity and yield of the deuterium-labeled compound .

Chemical Reactions Analysis

Types of Reactions

Edrophonium-d5 Chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deuterium-labeled reduced forms of Edrophonium .

Scientific Research Applications

Edrophonium-d5 Chloride has several scientific research applications, including:

    Chemistry: Used as a tracer in studies involving the pharmacokinetics and metabolic pathways of Edrophonium Chloride.

    Biology: Helps in understanding the biological interactions and effects of Edrophonium Chloride at the molecular level.

    Medicine: Used in research to develop new diagnostic and therapeutic approaches for diseases like myasthenia gravis.

    Industry: Employed in the development of new drugs and in quality control processes.

Mechanism of Action

Edrophonium-d5 Chloride exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to an increase in acetylcholine levels at the neuromuscular junction. The increased acetylcholine enhances cholinergic transmission, which is beneficial in conditions like myasthenia gravis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Edrophonium-d5 Chloride is unique due to its deuterium labeling, which allows for more precise tracking and analysis in scientific studies. This makes it particularly valuable in research settings where detailed pharmacokinetic and metabolic data are required .

Properties

Molecular Formula

C10H16ClNO

Molecular Weight

206.72 g/mol

IUPAC Name

(3-hydroxyphenyl)-dimethyl-(1,1,2,2,2-pentadeuterioethyl)azanium;chloride

InChI

InChI=1S/C10H15NO.ClH/c1-4-11(2,3)9-6-5-7-10(12)8-9;/h5-8H,4H2,1-3H3;1H/i1D3,4D2;

InChI Key

BXKDSDJJOVIHMX-UHBAQTEVSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])[N+](C)(C)C1=CC(=CC=C1)O.[Cl-]

Canonical SMILES

CC[N+](C)(C)C1=CC(=CC=C1)O.[Cl-]

Origin of Product

United States

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